molecular formula C14H10F5N3O4S B1681203 T900607 CAS No. 261944-52-9

T900607

Cat. No.: B1681203
CAS No.: 261944-52-9
M. Wt: 411.31 g/mol
InChI Key: FSXLOWIFSZNIMV-UHFFFAOYSA-N
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Description

T-900607 is a novel microtubule protein active agent that disrupts microtubule polymerization through a unique mechanism of action. It has been studied for its potential use in treating advanced and/or metastatic solid malignancies . it is known to be cardiotoxic .

Preparation Methods

The synthesis of T-900607 involves several steps:

    Formylation: 2-methoxy-5-nitroaniline is treated with formic acid in acetic anhydride and tetrahydrofuran to yield formamide.

    Hydrogenation: The nitro group of formamide is hydrogenated over palladium on carbon in methanol to provide aniline.

    Sulfonylation: Aniline is treated with pentafluorophenylsulfonyl chloride in acetone in the presence of 2,6-lutidine to afford sulfonamide.

    Deformylation: Sulfonamide is deformylated to hydrochloride by treatment with acetyl chloride and hydrochloric acid in ethanol.

    Final Reaction: The target compound is obtained by reacting hydrochloride with potassium cyanate in water and acetic acid.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

T900607 is a small molecule compound classified as a pentafluorophenylsulfonamide , primarily recognized for its potential antineoplastic (anti-cancer) activity. This compound has been under investigation for its ability to disrupt microtubule polymerization, a critical process in cell division and function, making it a candidate for cancer treatment. This compound exhibits significant biological activity against various cancer types, particularly in preclinical studies.

This compound's mechanism involves irreversible binding to tubulin , which prevents the normal assembly of microtubules. This action inhibits cellular proliferation in cancer cells, particularly affecting their ability to divide and grow. The structural formula of this compound includes a sulfonamide group that enhances its binding affinity and specificity towards tubulin.

In Vitro and In Vivo Studies

Research has shown that this compound effectively inhibits the growth of liver and gastric cancers in both in vitro (test tube) and in vivo (live organism) models. Notably, it demonstrates selectivity towards cancer cells over normal cells, indicating its potential therapeutic applications with reduced side effects.

Clinical Trials

This compound has been tested in clinical trials, showing promise as a treatment option for patients with advanced refractory cancers. Phase I studies indicated good activity against mammalian tubulin with an IC50 value of approximately 5.0 μM, and it exhibited cytotoxicity against several cancer cell lines with IC50 values around 1 μM .

Comparative Analysis with Other Microtubule-Targeting Agents

This compound shares similarities with other microtubule-targeting agents but possesses unique characteristics that distinguish it from these compounds. Below is a comparison table:

Compound NameMechanism of ActionUnique Features
Taxol (Paclitaxel)Stabilizes microtubulesDerived from Pacific yew tree; widely used
VincristineInhibits microtubule assemblyDerived from periwinkle plant; used for leukemia
ColchicineInhibits tubulin polymerizationHistorically used for gout; affects mitosis
E7010Disrupts microtubule dynamicsInvestigated for various cancers; less studied
T-138067Inhibits tubulin assemblySimilar structure but different efficacy profile
This compound Irreversible binding to β-tubulin Potentially more sustained therapeutic effects

Case Study: Efficacy Against Refractory Cancers

A significant case study involved administering this compound every three weeks to patients with advanced refractory cancers. The results indicated that patients exhibited tumor reduction, highlighting the compound's potential as an effective treatment option .

Binding Studies

Binding interaction studies revealed that this compound acts as a potent inhibitor of tubulin assembly. The compound's unique binding characteristics may enhance its efficacy against resistant cancer types compared to traditional agents .

Properties

CAS No.

261944-52-9

Molecular Formula

C14H10F5N3O4S

Molecular Weight

411.31 g/mol

IUPAC Name

[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea

InChI

InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23)

InChI Key

FSXLOWIFSZNIMV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N

Appearance

Solid powder

Key on ui other cas no.

848866-33-1
261944-52-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T900607, T-900607, T 900607, T607;  T-607, T 607

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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